An In-depth Technical Guide to 2-Ethylrutoside: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 2-Ethylrutoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylrutoside, a synthetic derivative of the naturally occurring flavonoid rutoside (rutin), is a compound of interest in pharmacological research due to its potential therapeutic effects. As a member of the flavonoid family, it is anticipated to possess antioxidant and anti-inflammatory properties, which are key areas of investigation for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of 2-Ethylrutoside, along with its potential mechanisms of action and relevant experimental protocols.
Chemical Structure and Identification
2-Ethylrutoside is structurally characterized by a rutinose disaccharide attached to a flavone backbone, with an ethyl ether modification.
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one |
| Molecular Formula | C29H34O16 |
| Molecular Weight | 638.6 g/mol |
| Canonical SMILES | CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--C)O)O)O)O)O">C@@HO)O |
| InChI | InChI=1S/C29H34O16/c1-3-40-15-7-12(30)8-16-18(15)21(35)27(26(43-16)11-4-5-13(31)14(32)6-11)45-29-25(39)23(37)20(34)17(44-29)9-41-28-24(38)22(36)19(33)10(2)42-28/h4-8,10,17,19-25,28-34,36-39H,3,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
| InChIKey | UBTWOFZUTQOWHX-BDAFLREQSA-N |
| CAS Number | 36057-92-8 |
Physicochemical Properties
| Property | Value | Source |
| XLogP3 | -1.1 | PubChem |
| Hydrogen Bond Donor Count | 9 | PubChem |
| Hydrogen Bond Acceptor Count | 16 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 638.18468499 g/mol | PubChem |
| Monoisotopic Mass | 638.18468499 g/mol | PubChem |
| Topological Polar Surface Area | 255 Ų | PubChem |
| Heavy Atom Count | 45 | PubChem |
| Complexity | 1060 | PubChem |
Biological Activities and Mechanism of Action
While specific studies on 2-Ethylrutoside are limited, its biological activities can be inferred from its structural parent, rutoside (rutin), which is extensively studied for its anti-inflammatory, antioxidant, and vasoprotective effects.
Anti-Inflammatory Activity
Rutoside has been shown to exert anti-inflammatory effects by modulating the expression of key inflammatory mediators. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 in activated macrophages. A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of 2-Ethylrutoside can be evaluated using various in vitro assays.
Vasoprotective Effects
Rutoside is known to decrease capillary permeability and fragility, contributing to its vasoprotective effects. It is plausible that 2-Ethylrutoside shares these properties, making it a candidate for investigating vascular disorders.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of 2-Ethylrutoside's biological activities.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
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Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
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Methodology:
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Prepare a stock solution of 2-Ethylrutoside in a suitable solvent (e.g., methanol or DMSO).
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Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).
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In a 96-well plate or cuvettes, add varying concentrations of the 2-Ethylrutoside solution.
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Add the DPPH solution to each well/cuvette and mix.
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Incubate the mixture in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a spectrophotometer.
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A control containing the solvent and DPPH solution is also measured.
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Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
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2. Ferric Reducing Antioxidant Power (FRAP) Assay
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Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
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Methodology:
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Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
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Warm the FRAP reagent to 37°C.
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Add a small volume of the 2-Ethylrutoside sample solution to the FRAP reagent.
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Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
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Measure the absorbance of the blue-colored solution at 593 nm.
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A standard curve is generated using a known antioxidant, such as Trolox or ascorbic acid.
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The antioxidant capacity of the sample is expressed as equivalents of the standard.
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In Vitro Anti-Inflammatory Assays
1. Inhibition of Albumin Denaturation Assay
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Principle: This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, which is analogous to the protein denaturation that occurs during inflammation.
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Methodology:
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Prepare a reaction mixture containing 2-Ethylrutoside at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).
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A control group without the test compound is also prepared.
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Incubate the mixtures at 37°C for 20 minutes.
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Induce denaturation by heating at 70°C for 5 minutes.
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After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
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Calculate the percentage inhibition of denaturation.
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2. Vascular Permeability Assay
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Principle: This in vitro assay models the endothelial barrier to assess the effect of compounds on vascular permeability.
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Methodology:
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Culture endothelial cells (e.g., HUVECs) on a porous membrane insert in a multi-well plate until a confluent monolayer is formed.
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Treat the endothelial cell monolayer with an inflammatory stimulus (e.g., thrombin or VEGF) in the presence or absence of 2-Ethylrutoside.
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Add a fluorescently labeled high molecular weight dextran (e.g., FITC-dextran) to the upper chamber.
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Incubate for a specific period to allow the dextran to pass through the cell monolayer into the lower chamber.
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Measure the fluorescence in the lower chamber using a fluorescence plate reader.
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A decrease in fluorescence in the presence of 2-Ethylrutoside would indicate a protective effect on the endothelial barrier.
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Conclusion
2-Ethylrutoside is a promising synthetic flavonoid with potential therapeutic applications stemming from its predicted antioxidant and anti-inflammatory properties. While specific experimental data for this compound is limited, its structural similarity to rutoside provides a strong basis for directed research. The experimental protocols outlined in this guide offer a starting point for the comprehensive evaluation of 2-Ethylrutoside's biological activities and its underlying mechanisms of action. Further investigation is warranted to fully elucidate its pharmacological profile and potential for drug development.
